molecular formula C19H17NO3 B11960186 Ethyl 3-benzyloxy-alpha-cyanocinnamate CAS No. 116592-70-2

Ethyl 3-benzyloxy-alpha-cyanocinnamate

Cat. No.: B11960186
CAS No.: 116592-70-2
M. Wt: 307.3 g/mol
InChI Key: KWSZCNMJXKZKTG-UHFFFAOYSA-N
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Description

Ethyl 3-benzyloxy-alpha-cyanocinnamate is an organic compound with the molecular formula C19H17NO3 It is a derivative of cinnamic acid, characterized by the presence of a benzyloxy group and a cyano group attached to the alpha position of the cinnamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-benzyloxy-alpha-cyanocinnamate can be synthesized through several synthetic routes. One common method involves the Knoevenagel condensation reaction between benzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyloxy-alpha-cyanocinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-benzyloxy-alpha-cyanocinnamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-benzyloxy-alpha-cyanocinnamate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit key enzymes in microbial cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Ethyl 3-benzyloxy-alpha-cyanocinnamate can be compared with other similar compounds, such as:

  • Ethyl 4-benzyloxy-alpha-cyano-3-methoxycinnamate
  • Ethyl 4-acetamido-alpha-cyanocinnamate
  • Ethyl 2-chloro-alpha-cyanocinnamate
  • Methyl 4-chloro-alpha-cyanocinnamate
  • Methyl alpha-cyanocinnamate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group at the 3-position and the cyano group at the alpha position differentiates it from other cinnamate derivatives, making it a valuable compound for various research applications .

Properties

CAS No.

116592-70-2

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

ethyl 2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H17NO3/c1-2-22-19(21)17(13-20)11-16-9-6-10-18(12-16)23-14-15-7-4-3-5-8-15/h3-12H,2,14H2,1H3

InChI Key

KWSZCNMJXKZKTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N

Origin of Product

United States

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